

toxicological profile of promethazine teoclate in preclinical models

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Compound of Interest

Compound Name: Promethazine teoclate

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Preclinical Toxicological Profile of Promethazine Teoclate

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of publicly available preclinical data. It is not a substitute for a comprehensive review of the original study reports or for conducting appropriate nonclinical safety studies.

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine family with additional sedative, antiemetic, and anticholinergic properties. It is clinically available in various salt forms, including **promethazine teoclate** and promethazine hydrochloride. While the pharmacological activity resides in the promethazine moiety, the toxicological profile can be influenced by the salt form. This technical guide provides a comprehensive overview of the preclinical toxicological profile of promethazine, with a specific focus on **promethazine teoclate** where data is available. Due to the limited publicly accessible preclinical data specifically for **promethazine teoclate**, this guide extensively leverages the comprehensive toxicological data available for promethazine hydrochloride as a surrogate for the active promethazine molecule. The distinction between the two salt forms will be clearly indicated throughout the document.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The most common endpoint for these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.

Promethazine Teoclate

A single acute oral toxicity study in mice has been identified for **promethazine teoclate**.

Table 1: Acute Oral Toxicity of **Promethazine Teoclate**

Species	Route	LD50 Value	Reference
Mouse	Oral	410 mg/kg	NIIRDN Drugs in Japan (Ethical Drugs)

Promethazine Hydrochloride

A broader range of acute toxicity data is available for promethazine hydrochloride across multiple species and routes of administration.

Table 2: Acute Toxicity of Promethazine Hydrochloride

Species	Route	LD50 Value
Mouse	Oral	255 mg/kg
Rat	Intraperitoneal	170 mg/kg
Rat	Subcutaneous	400 mg/kg

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the potential adverse effects of a substance following prolonged exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which inform

the risk assessment for chronic human exposure. The following data is from studies conducted with promethazine hydrochloride.

16-Day Gavage Studies

Table 3: Summary of 16-Day Gavage Studies with Promethazine Hydrochloride

Species	Sex	Dose Levels (mg/kg/day)	Key Findings
F344/N Rats	M, F	0, 18.5, 55.5, 166.5, 500, 1500	Deaths at ≥ 166.5 mg/kg. Decreased activity, ocular discharge, labored breathing at ≥ 166.5 mg/kg. Dose-related increases in liver weights.[1]
B6C3F1 Mice	M, F	0, 18.8, 37.5, 75, 150, 300	Deaths at ≥ 75 mg/kg. Decreased activity at ≥ 150 mg/kg.[1]

13-Week Gavage Studies

Table 4: Summary of 13-Week Gavage Studies with Promethazine Hydrochloride

Species	Sex	Dose Levels (mg/kg/day)	Key Findings
F344/N Rats	M, F	0, 3.7, 11.1, 33.3, 100, 300	Deaths at ≥ 100 mg/kg. Decreased body weights at ≥ 100 mg/kg.[1]
B6C3F1 Mice	M, F	0, 4.7, 9.4, 18.8, 37.5, 75	No compound-related deaths or clinical findings.

2-Year Gavage Studies

Table 5: Summary of 2-Year Gavage Studies with Promethazine Hydrochloride

Species	Sex	Dose Levels (mg/kg/day)	Key Findings
F344/N Rats	M, F	0, 8.3, 16.6, 33.3	Dose-related decrease in survival in males. Decreased body weights at the highest doses. No evidence of carcinogenic activity. [1]
B6C3F1 Mice	M	0, 11.25, 22.5, 45	No evidence of carcinogenic activity.
B6C3F1 Mice	F	0, 3.75, 7.5, 15	No evidence of carcinogenic activity.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a substance to cause damage to DNA and chromosomes. The following data is from studies conducted with promethazine hydrochloride.

Table 6: Summary of Genetic Toxicology Studies with Promethazine Hydrochloride

Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium	With and Without	Negative ^[1]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) Cells	With and Without	Negative ^[1]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) Cells	With and Without	Negative ^[1]
Sex-Linked Recessive Lethal	Drosophila melanogaster	N/A	Negative ^[1]

Carcinogenicity

Long-term carcinogenicity studies are designed to evaluate the tumorigenic potential of a substance after chronic exposure.

Based on the 2-year gavage studies conducted by the National Toxicology Program (NTP), there was no evidence of carcinogenic activity of promethazine hydrochloride in male or female F344/N rats or B6C3F1 mice under the conditions of the studies.^[1]

Reproductive and Developmental Toxicity

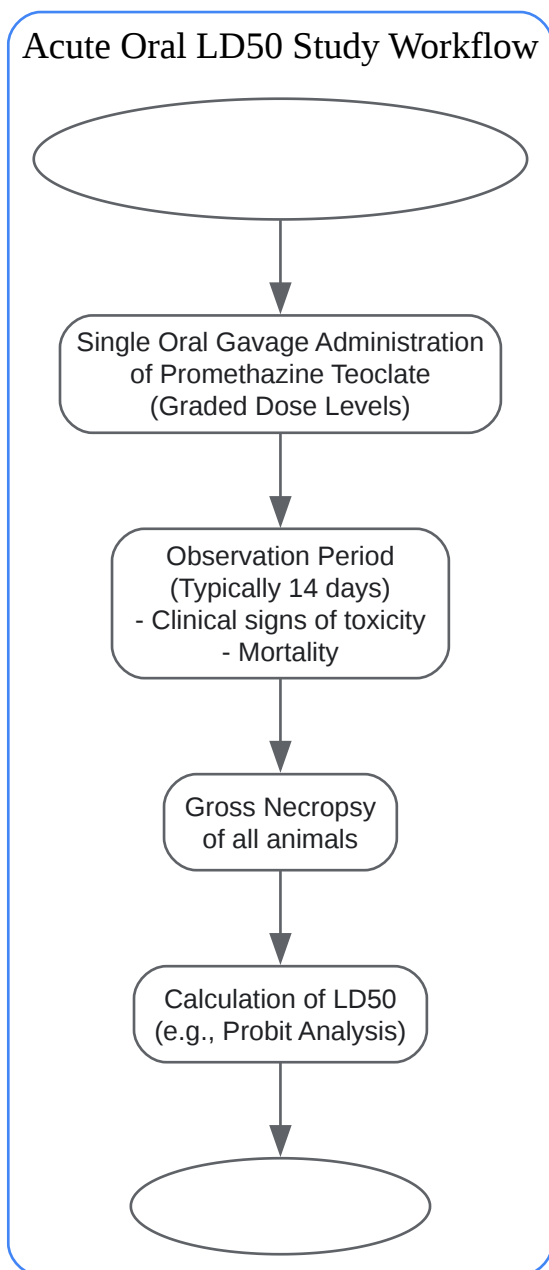
Reproductive and developmental toxicity studies assess the potential for adverse effects on sexual function, fertility, and development of the offspring. The following data is from studies conducted with promethazine hydrochloride.

- Rat Feeding Studies: Teratogenic effects were not demonstrated at doses of 6.25 and 12.5 mg/kg.
- Rat Intraperitoneal Studies: Daily doses of 25 mg/kg were found to produce fetal mortality.

Experimental Protocols

Acute Oral Toxicity (Promethazine Teoclate) - General Protocol Outline

While the specific protocol for the cited LD50 value for **promethazine teoclate** is not publicly available, a general methodology for such a study is outlined below.



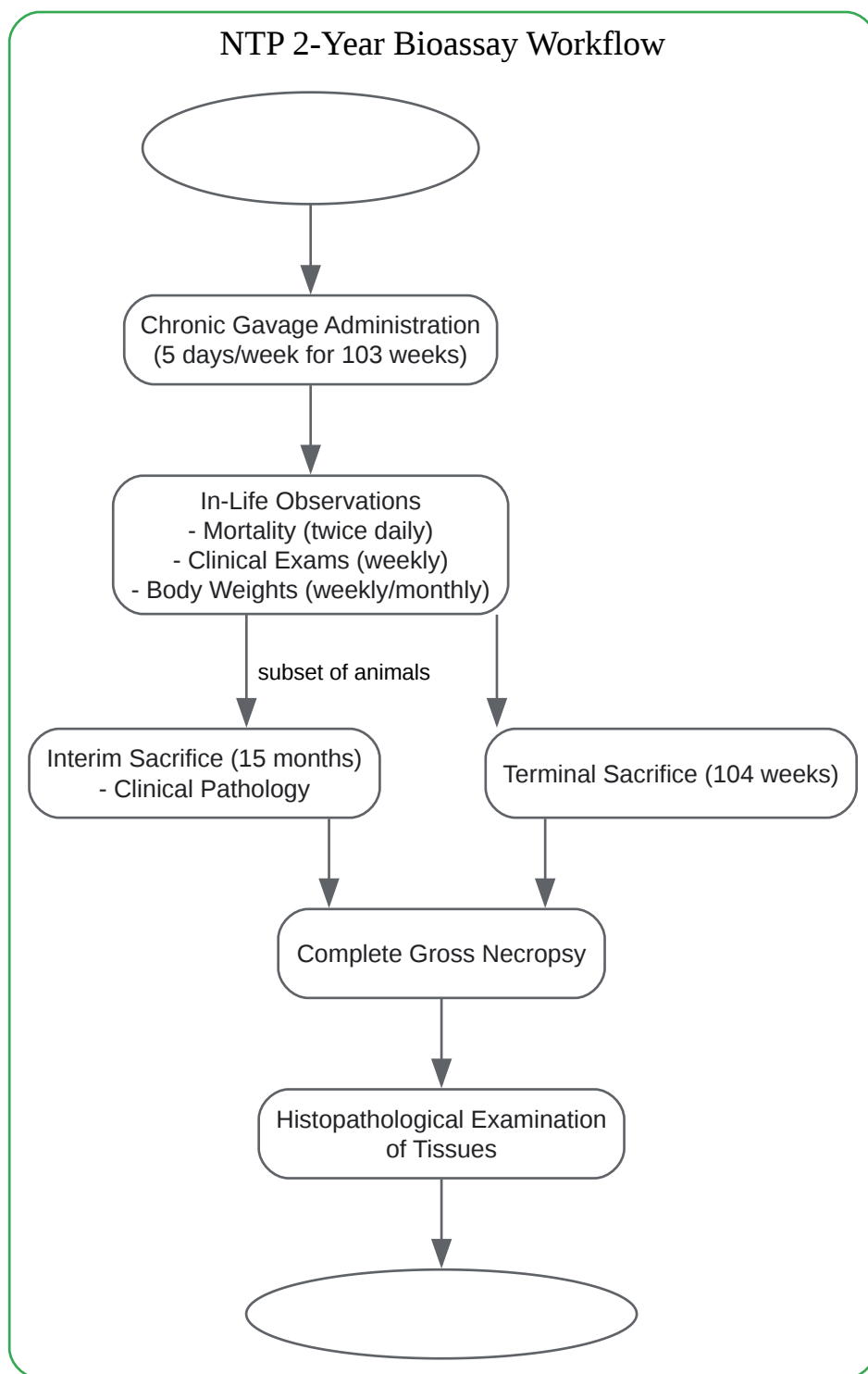
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Figure 1. Generalized workflow for an acute oral LD50 toxicity study.

NTP 2-Year Gavage Bioassay (Promethazine Hydrochloride)

The following provides a detailed overview of the methodology employed in the NTP 2-year carcinogenicity studies of promethazine hydrochloride in F344/N rats and B6C3F1 mice.[\[1\]](#)

- Test Substance: Promethazine hydrochloride (>99% pure) in distilled water.
- Animal Source: Taconic Farms (Germantown, NY).
- Animal Housing: Animals were housed individually in polycarbonate cages. Cages were changed twice weekly.
- Diet: NIH-07 open-formula diet, available ad libitum.
- Dosing: The test substance was administered by gavage 5 days per week for 103 weeks.
- Clinical Observations: Animals were observed twice daily for morbidity and mortality. Clinical examinations were performed weekly. Body weights were recorded weekly for the first 13 weeks and then monthly.
- Clinical Pathology: At 15 months, blood was collected from up to 10 animals per group for hematology and clinical chemistry analysis.
- Necropsy and Histopathology: A complete necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.



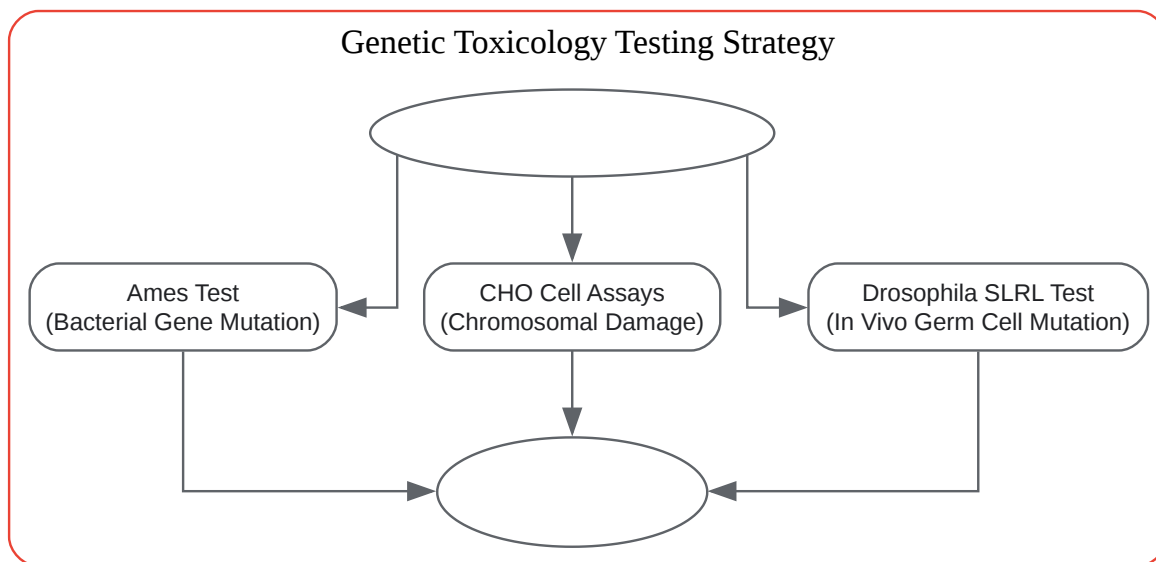
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Figure 2. Workflow for the NTP 2-year carcinogenicity bioassay.

Genetic Toxicology Assays (Promethazine Hydrochloride)

The NTP evaluated the genetic toxicity of promethazine hydrochloride in a battery of assays.

- **Salmonella typhimurium Mutagenicity Assay (Ames Test):** This assay was conducted with and without metabolic activation (S9) using various strains of *S. typhimurium* to detect point mutations.
- **In Vitro Cytogenetics in Chinese Hamster Ovary (CHO) Cells:** CHO cells were exposed to promethazine hydrochloride with and without S9 metabolic activation to assess the induction of chromosomal aberrations and sister chromatid exchanges.
- **Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Assay:** Male flies were fed promethazine hydrochloride, and subsequent generations were monitored for lethal mutations on the X chromosome.



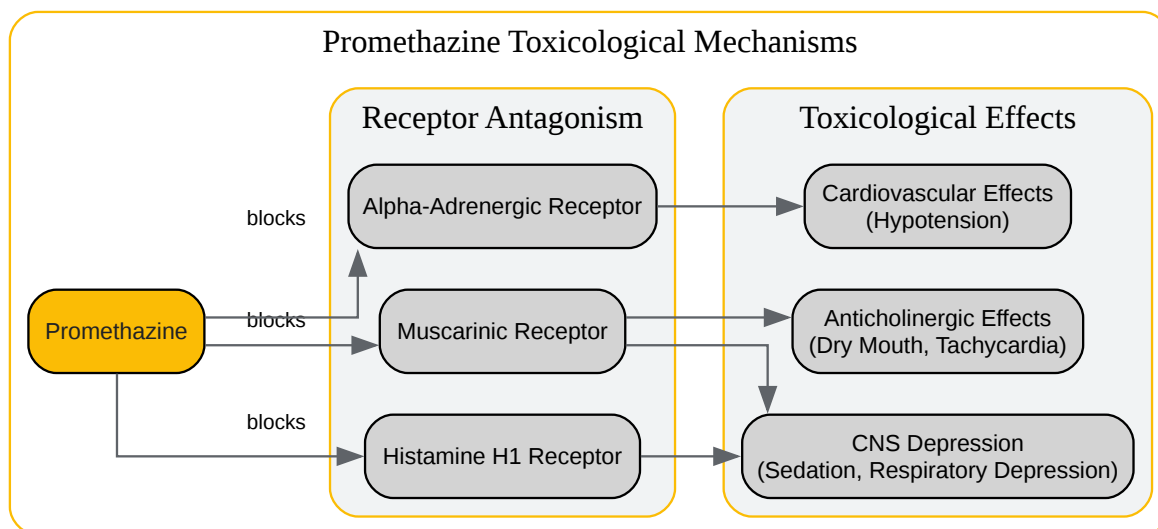
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Figure 3. Logical relationship of the genetic toxicology assays conducted.

Signaling Pathways and Mechanism of Toxicity

Promethazine's primary mechanism of action is as a histamine H1 receptor antagonist. Its toxic effects are largely extensions of its pharmacological and anticholinergic properties.

- **Central Nervous System (CNS) Depression:** At high doses, antagonism of H1 and muscarinic receptors in the CNS leads to profound sedation, confusion, and potentially respiratory depression.
- **Anticholinergic Effects:** Blockade of muscarinic receptors can lead to dry mouth, blurred vision, urinary retention, and tachycardia.
- **Cardiovascular Effects:** Alpha-adrenergic blockade can contribute to hypotension.



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Figure 4. Signaling pathways related to promethazine toxicity.

Conclusion

The preclinical toxicological profile of promethazine is primarily characterized by effects related to its pharmacology, particularly CNS depression and anticholinergic effects at high doses. The available data, predominantly from studies on promethazine hydrochloride, indicate a lack of genotoxic or carcinogenic potential. Acute toxicity varies by species and route of administration.

While specific preclinical data for **promethazine teoclate** is limited to an oral LD50 value in mice, the extensive database for the hydrochloride salt provides a strong foundation for understanding the toxicological profile of the active promethazine moiety. Further studies would be required to definitively characterize any potential toxicological differences attributable to the teoclate salt.

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References

- 1. Clinical pathology in the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]
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